molecular formula C11H14F2O2 B8033084 3-Butoxy-2,4-difluoro-5-methylphenol

3-Butoxy-2,4-difluoro-5-methylphenol

Cat. No.: B8033084
M. Wt: 216.22 g/mol
InChI Key: AQWKJPXHONTWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxy-2,4-difluoro-5-methylphenol (CAS: 1864015-18-8) is a fluorinated phenolic compound featuring a butoxy group at position 3, fluorine atoms at positions 2 and 4, and a methyl group at position 5 on the aromatic ring. Its molecular formula is C₁₁H₁₄F₂O₂, and it is available at 95% purity for research applications . Fluorinated phenols are critical intermediates in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.

Properties

IUPAC Name

3-butoxy-2,4-difluoro-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c1-3-4-5-15-11-9(12)7(2)6-8(14)10(11)13/h6,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWKJPXHONTWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1F)O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-2,4-difluoro-5-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoro-5-methylphenol and butyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Reaction Mechanism: The butyl group is introduced via a nucleophilic substitution reaction, where the phenoxide ion (generated in situ from the phenol and base) attacks the butyl bromide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-2,4-difluoro-5-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the phenolic hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-Butoxy-2,4-difluoro-5-methylphenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Butoxy-2,4-difluoro-5-methylphenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function.

    Pathways Involved: The compound may influence oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and protecting cells from oxidative damage.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Positions Functional Group Key Applications/Properties Evidence References
This compound C₁₁H₁₄F₂O₂ 3-BuO, 2,4-F, 5-Me Phenol Pharmaceutical intermediates, Suzuki coupling precursor
3-Butoxy-2,6-difluorobenzaldehyde C₁₁H₁₂F₂O₂ 3-BuO, 2,6-F Aldehyde Electrophilic synthon for organic synthesis
3-n-Butoxy-4-methylbenzoic acid C₁₂H₁₆O₃ 3-BuO, 4-Me Carboxylic Acid High acidity for coordination chemistry
2’,3’-Difluoro-5’-methoxy-4’-methylacetophenone C₁₁H₁₂F₂O₂ 2’,3’-F, 5’-OMe, 4’-Me Acetophenone Photoresist materials, agrochemicals
3-Butoxy-2,6-difluorobenzyl bromide C₁₁H₁₃BrF₂O 3-BuO, 2,6-F Benzyl bromide Alkylating agent in polymer chemistry

Key Findings:

Substituent Position Effects: The 2,4-difluoro substitution in the target compound creates a distinct electronic environment compared to 2,6-difluoro isomers (e.g., 3-Butoxy-2,6-difluorobenzaldehyde). The 2,4-arrangement enhances electrophilic substitution reactivity at the para position, whereas 2,6-substitution directs reactivity to the meta position .

Functional Group Influence: Phenol vs. Aldehyde: The phenolic –OH group (pKa ~10) offers moderate acidity for deprotonation in coupling reactions, while the aldehyde group in 3-Butoxy-2,6-difluorobenzaldehyde is highly electrophilic, enabling condensation reactions . Carboxylic Acid vs. Boronic Acid: 3-n-Butoxy-4-methylbenzoic acid (pKa ~4.5) is significantly more acidic than phenol derivatives, making it suitable for pH-sensitive applications. The boronic acid derivative of the target compound expands utility in cross-coupling reactions .

Synthetic Utility :

  • The target compound’s boronic acid variant (C₁₁H₁₅BF₂O₃) is explicitly used in palladium-catalyzed Suzuki reactions, a cornerstone of aryl-aryl bond formation in drug discovery .
  • Brominated analogs like 3-Butoxy-2,6-difluorobenzyl bromide serve as alkylating agents in polymer functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.